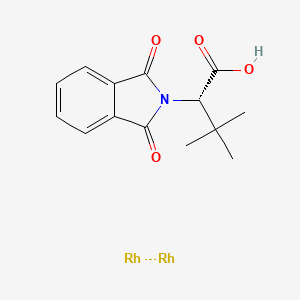
(2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid;rhodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid;rhodium is a complex organometallic compound. This compound is notable for its unique structure, which includes a rhodium metal center coordinated to a chiral organic ligand. The presence of the rhodium metal imparts unique catalytic properties to the compound, making it valuable in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid;rhodium typically involves the coordination of rhodium to the organic ligand. This can be achieved through several synthetic routes, including:
Direct Coordination: The organic ligand is reacted with a rhodium precursor, such as rhodium chloride, under controlled conditions to form the desired complex.
Ligand Exchange: An existing rhodium complex is reacted with the organic ligand, resulting in the exchange of ligands and formation of the target compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale coordination reactions under optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid;rhodium undergoes various types of chemical reactions, including:
Oxidation: The rhodium center can facilitate the oxidation of organic substrates.
Reduction: The compound can also act as a catalyst in reduction reactions.
Substitution: Ligand exchange reactions are common, where the organic ligand can be substituted with other ligands.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction Reactions: Reducing agents such as hydrogen gas or hydrides are often used.
Substitution Reactions: Ligand exchange can be facilitated by using excess ligand or applying heat.
Major Products
The major products of these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions can produce reduced products.
科学研究应用
(2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid;rhodium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, including hydrogenation and hydroformylation.
Biology: Investigated for its potential in biological imaging and as a therapeutic agent due to its unique metal-ligand interactions.
Medicine: Explored for its anticancer properties, as rhodium complexes can interact with DNA and proteins.
Industry: Utilized in industrial processes for the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which (2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid;rhodium exerts its effects involves the coordination of the rhodium center to various substrates. This coordination can activate the substrates, facilitating chemical transformations. The molecular targets and pathways involved include:
DNA and Proteins: In biological systems, the compound can bind to DNA and proteins, disrupting their function and leading to therapeutic effects.
Catalytic Sites: In catalytic applications, the rhodium center acts as the active site, enabling various chemical reactions.
相似化合物的比较
Similar Compounds
Rhodium Acetate: Another rhodium complex with similar catalytic properties.
Rhodium Chloride: A common precursor used in the synthesis of various rhodium complexes.
Rhodium Carbonyl Complexes: Known for their use in hydroformylation reactions.
Uniqueness
(2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid;rhodium is unique due to its chiral organic ligand, which imparts enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of chiral molecules, which are important in pharmaceuticals and fine chemicals.
属性
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid;rhodium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4.2Rh/c1-14(2,3)10(13(18)19)15-11(16)8-6-4-5-7-9(8)12(15)17;;/h4-7,10H,1-3H3,(H,18,19);;/t10-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWKIPYGKZZNHZ-YQFADDPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O.[Rh].[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O.[Rh].[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4Rh2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














